molecular formula C7H9Br B13599528 5-Bromobicyclo[2.2.1]hept-2-ene CAS No. 5889-54-3

5-Bromobicyclo[2.2.1]hept-2-ene

Cat. No.: B13599528
CAS No.: 5889-54-3
M. Wt: 173.05 g/mol
InChI Key: DWPPXNJBRSZQHD-UHFFFAOYSA-N
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Description

5-Bromobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9Br and a molecular weight of 173.05 g/mol . Its structure is based on the norbornene (bicyclo[2.2.1]hept-2-ene) skeleton, which is a bridged bicyclic framework known for its ring strain and unique stereochemistry. This specific derivative is substituted with a bromine atom at the 5-position, and the provided data from the NIST WebBook specifies the endo- stereoisomer with the CAS Registry Number 5810-82-2 . The bicyclic structure of this compound makes it a valuable intermediate in synthetic organic chemistry. It can be utilized in various cross-coupling reactions, such as Suzuki or Heck reactions, where the bromine atom serves as a handle for further functionalization. Additionally, the double bond within the norbornene system is highly reactive and allows for cycloaddition reactions or polymerization studies. The compound's defined stereochemistry is also of significant interest for investigating stereospecific transformations and reaction mechanisms. Data from mass spectrometry studies indicates an ionization energy of 9.2 eV for this species . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheets (SDS) before handling.

Properties

CAS No.

5889-54-3

Molecular Formula

C7H9Br

Molecular Weight

173.05 g/mol

IUPAC Name

5-bromobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

DWPPXNJBRSZQHD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)Br

Origin of Product

United States

Preparation Methods

Direct Electrophilic Bromination

The most straightforward synthetic route to 5-bromobicyclo[2.2.1]hept-2-ene involves the electrophilic addition of bromine to bicyclo[2.2.1]hept-2-ene. This reaction typically proceeds in an inert, non-polar solvent such as carbon tetrachloride (CCl4) to minimize side reactions and to stabilize bromine.

  • Reaction conditions:
    Bromine is added dropwise to a solution of bicyclo[2.2.1]hept-2-ene in CCl4 at low temperature (0–25 °C) to control the reaction rate and selectivity.
  • Mechanism:
    The reaction proceeds via a bromonium ion intermediate, followed by nucleophilic attack by bromide ion or radical pathways under certain conditions.
  • Outcome:
    The reaction yields this compound, often as a mixture of endo and exo isomers, with the bromine substituent at the 5-position of the bicyclic system.

This method is widely cited as the standard preparation route due to its simplicity and directness.

Free Radical Bromination

An alternative approach involves free radical bromination of bicyclo[2.2.1]hept-2-ene or related precursors using N-bromosuccinimide (NBS) in the presence of radical initiators such as 2,2′-azodiisobutyronitrile (AIBN).

  • Reaction conditions:
    NBS and AIBN are used in refluxing carbon tetrachloride.
  • Mechanism:
    The reaction proceeds via a radical chain mechanism, abstracting allylic hydrogens and introducing bromine selectively at the allylic position, which corresponds to the 5-position in the bicyclic system.
  • Advantages:
    This method offers regioselective bromination with fewer side products and better control over stereochemistry compared to direct bromine addition.

This approach is supported by analogous brominations of cycloalkenes and has been adapted for bicyclo[2.2.1]hept-2-ene derivatives.

Synthetic Routes via Diels–Alder and Subsequent Functionalization

Some synthetic strategies involve constructing the bicyclic framework via Diels–Alder cycloaddition, followed by functional group transformations to introduce the bromine substituent.

  • Stepwise synthesis:

    • Preparation of bicyclo[2.2.1]hept-2-ene derivatives by Diels–Alder reaction of cyclopentadiene with dienophiles such as maleic anhydride.
    • Hydrogenation and hydrolysis steps to modify substituents on the bicyclic skeleton.
    • Introduction of bromine via hydrobromic acid treatment or bromination reagents on activated positions.
  • Example:
    A reported route involves Diels–Alder reaction of 1,3-cycloheptadiene with maleic anhydride, followed by hydrogenation, hydrolysis, and Pb(OAc)4-mediated decarboxylation to yield bicyclic olefin intermediates. These intermediates are then brominated to give this compound salts.

This multi-step approach allows for stereochemical control and functional group diversity but is more complex than direct bromination.

Comparative Data Table of Preparation Methods

Method Reagents/Conditions Mechanism Yield/Selectivity Notes
Direct Bromination Bromine, CCl4, 0–25 °C Electrophilic addition Moderate, mixture of isomers Simple, direct, but less stereoselective
Free Radical Bromination N-Bromosuccinimide (NBS), AIBN, reflux CCl4 Radical substitution High regioselectivity More controlled, selective for allylic Br
Diels–Alder + Functionalization Cyclopentadiene + dienophile, H2/Pd, HBr Cycloaddition + bromination Variable, multi-step Allows complex modifications, stereocontrol

Research Findings and Notes

  • The bromination of bicyclo[2.2.1]hept-2-ene is sensitive to reaction conditions, especially solvent and temperature, which influence the ratio of endo/exo isomers of the product.
  • Free radical bromination using NBS is advantageous for selective allylic bromination, which corresponds to the 5-position in the bicyclic system, minimizing addition across the double bond.
  • The compound this compound is often isolated as hydrobromic acid salts in some synthetic sequences, which can be purified by crystallization or chromatography.
  • Alternative halogenated bicyclo[2.2.1]hept-2-ene derivatives (e.g., chloro- and iodo-substituted analogs) show different reactivity profiles, which can inform optimization of bromination conditions.
  • Patents describe processes for preparing bicyclo[2.2.1]heptane derivatives, including halogenated variants, emphasizing catalytic and solvent effects to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromobicyclo[2.2.1]hept-2-ene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromobicyclo[2.2.1]hept-2-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the bicyclic structure allows for addition reactions, enabling the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Positional Isomerism: 5-Bromo vs. 7-Bromo Derivatives

The position of bromine substitution critically influences reactivity and stability:

  • 7-Bromobicyclo[2.2.1]hept-2-ene (CAS 20047-65-8):
    • Molecular Formula : C₇H₉Br, Molecular Weight : 173.053 g/mol .
    • Reactivity : Studies on low- and high-temperature bromination of 7-bromo derivatives reveal complex reaction pathways, including neighboring group participation and isomer formation. For example, bromination of 7-bromobicyclo[2.2.1]hept-2-ene yields 2,7-dibromo derivatives, with stereochemistry elucidated via NMR (g-gauche effect) .
    • Key Difference : The 7-position bromine likely participates in steric interactions with adjacent bridgehead hydrogens, altering reaction kinetics compared to the 5-bromo isomer.

Substituent Effects: Bromo vs. Methyl, Butyl, and Isothiocyanato Groups

Substituent identity and size modulate electronic and steric properties:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Reactivity
5-Methylbicyclo[2.2.1]hept-2-ene Methyl (C₅) C₈H₁₂ 108.18 Not reported Reduced ring strain; increased hydrophobicity
5-Butylbicyclo[2.2.1]hept-2-ene Butyl (C₅) C₁₁H₁₈ 150.26 Not reported Enhanced steric hindrance; limited solubility
5-Isothiocyanato-bicyclo[2.2.1]hept-2-ene Isothiocyanato (C₅) C₈H₉NS 151.23 Not reported Polar functional group; potential for nucleophilic addition
  • Bromine vs. Methyl: Bromine’s electronegativity (−I effect) increases electrophilicity at the double bond, favoring electrophilic additions. Methyl groups act as electron donors (+I effect), stabilizing the alkene but reducing reactivity .
  • Bromine vs. Isothiocyanato : The isothiocyanato group introduces polarity and hydrogen-bonding capacity, enabling distinct reaction pathways (e.g., cycloadditions) compared to bromine’s halogen-based reactivity .

Bicyclo System Variations: [2.2.1] vs. [2.1.1] Frameworks

  • 5,5-Dibromobicyclo[2.1.1]hex-2-ene :
    • Molecular Formula : C₆H₆Br₂, Molecular Weight : 241.93 g/mol .
    • Key Difference : The [2.1.1] system introduces greater ring strain and reduced symmetry compared to [2.2.1], leading to altered regioselectivity in bromination and rearrangements.

Spectral and Physical Properties

  • IR and NMR Data: Brominated derivatives exhibit characteristic C-Br stretching vibrations (500–600 cm⁻¹ in IR) . In NMR, bromine’s deshielding effect shifts adjacent proton signals upfield. For example, endo-5-amino-methylbicyclo[2.2.1]hept-2-ene derivatives show distinct ¹H NMR splitting patterns due to substituent orientation .
  • Melting Points: Brominated analogs generally exhibit higher melting points than methylated derivatives due to stronger van der Waals forces. For instance, N-(p-Bromophenylcarbamoyl)-endo-5-amino-methylbicyclo[2.2.1]hept-2-ene melts at 193–194°C , whereas methyl derivatives lack reported melting points, suggesting lower crystallinity.

Research Findings and Mechanistic Insights

  • Rearrangements : Bromine at the 7-position () participates in neighboring group effects during bromination, leading to dibromo products. In contrast, 5-bromo substitution may favor alternative pathways due to reduced steric interference.
  • Stereochemical Elucidation: The g-gauche effect in NMR is critical for assigning configurations in brominated norbornenes, particularly in distinguishing endo/exo isomers .

Biological Activity

5-Bromobicyclo[2.2.1]hept-2-ene is a bicyclic compound notable for its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C7H9Br, characterized by a bromine atom attached to a bicyclic framework. The presence of the bromine atom significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some key findings include:

  • Antimicrobial Activity : Compounds structurally related to this compound have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Anticancer Properties : Preliminary studies suggest that similar compounds may exhibit anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity : The bromine substituent enhances the lipophilicity of the compound, facilitating its interaction with cell membranes and biological targets .
  • Non-Covalent Interactions : The compound may engage in non-covalent interactions such as hydrogen bonding and π-stacking with biological macromolecules, which could influence its activity .

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of brominated bicyclic compounds found that this compound exhibited significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Study 2: Anticancer Effects

In vitro studies on structurally similar compounds have shown promising results in inhibiting cancer cell proliferation. These compounds were observed to induce apoptosis in cancer cells, suggesting that this compound may possess similar properties warranting further investigation .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Bicyclo[2.2.1]hept-2-eneC7H10Limited biological activity
7-Bromo-norbornadieneC10H10BrAnticancer and antimicrobial
7-Methylbicyclo[2.2.1]hept-2-eneC8H12Moderate biological activity
7-Bromo-3-methylbicyclo[2.2.1]heptadieneC8H10BrEnhanced reactivity

The table above illustrates the structural diversity among related compounds and their varying degrees of biological activity.

Q & A

Basic: What safety protocols should be followed when handling 5-Bromobicyclo[2.2.1]hept-2-ene?

Answer:

  • Ventilation : Conduct experiments in well-ventilated areas with local exhaust systems to minimize inhalation risks .
  • PPE : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. For high-concentration exposure, employ NIOSH-certified respirators (N100 grade) .
  • Storage : Store in sealed containers away from oxidizers and ignition sources in cool, dry, ventilated areas. Ensure grounding during transfer to prevent electrostatic discharge .
  • Spill Management : Collect spills using non-sparking tools, place in closed containers, and dispose of via hazardous waste protocols. Avoid water or organic solvents for cleanup .

Basic: What analytical techniques are effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and bromine-induced deshielding effects. Compare shifts with parent norbornene (δ ~5.3 ppm for olefinic protons) .
  • GC-MS : Quantify purity and detect byproducts using retention time matching and fragmentation patterns (e.g., m/z 94 for norbornene backbone) .
  • X-ray Crystallography : Resolve stereochemistry and confirm bromine positioning in crystalline derivatives .

Advanced: How can exo-selectivity in epoxidation reactions of brominated norbornenes be experimentally validated?

Answer:

  • Stereochemical Probes : Convert epoxides to diols (e.g., via acid-catalyzed hydrolysis) and analyze regioselectivity using NOESY NMR or polarimetry .
  • Comparative Studies : Synthesize 5-Bromo-7-syn-substituted derivatives to evaluate steric effects. Exo-selectivity increases with bulky substituents due to endo-face hindrance .
  • DFT Modeling : Calculate transition-state energies (e.g., at B3LYP/6-31G* level) to predict exo:endo ratios. Compare with experimental yields (e.g., >90% exo-epoxide reported for norbornene) .

Advanced: How do computational methods resolve contradictions in stereochemical outcomes of bromonorbornene derivatives?

Answer:

  • Mechanistic Validation : Use density functional theory (DFT) to model reaction pathways. For example, epoxidation of 5-Bromo-norbornene may exhibit altered exo:endo ratios due to bromine’s electron-withdrawing effects .
  • Data Cross-Referencing : Correlate computational predictions (e.g., activation barriers) with experimental results like kinetic isotope effects or substituent-dependent stereoselectivity .
  • Controlled Rearrangements : Perform Wagner-Meerwein rearrangements on epoxide products to isolate stereoisomers for crystallographic validation .

Advanced: What strategies optimize metal catalysts for polymerizing this compound derivatives?

Answer:

  • Catalyst Screening : Test late-transition-metal complexes (e.g., Pd, Ni) for ring-opening metathesis polymerization (ROMP). Bromine’s steric bulk may favor strained monomer incorporation .
  • Substituent Effects : Compare polymerization rates of 5-Bromo derivatives with non-halogenated analogs. Electron-withdrawing groups (e.g., Br) can reduce electron density at the double bond, altering reactivity .
  • Kinetic Studies : Use in situ FT-IR or GPC to monitor molecular weight distributions. Adjust catalyst loading (e.g., 0.1–1 mol%) to balance chain growth and termination .

Advanced: How can researchers design bromonorbornene derivatives for targeted functional group compatibility?

Answer:

  • Synthetic Pathways :
    • Electrophilic Bromination : Use N-bromosuccinimide (NBS) under radical conditions to selectively brominate the norbornene framework. Validate regiochemistry via X-ray .
    • Cross-Coupling : Employ Suzuki-Miyaura reactions with 5-Bromo-norbornene and boronic acids to introduce aryl/alkyl groups .
  • Functional Group Tolerance : Test stability under diverse conditions (e.g., acidic/basic media) using TLC or HPLC. Bromine’s lability in SN2 reactions requires inert atmospheres for certain transformations .

Basic: What are the key physical properties of this compound relevant to experimental design?

Answer:

  • Boiling Point : ~96°C (similar to norbornene; adjust for bromine’s mass contribution) .
  • Solubility : Insoluble in water; soluble in non-polar solvents (e.g., toluene, hexane) and halogenated solvents (e.g., dichloromethane) .
  • Reactivity : Susceptible to electrophilic additions (e.g., epoxidation, Diels-Alder) due to strained bicyclic structure. Bromine enhances electrophilicity at the double bond .

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